4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)
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Overview
Description
Preparation Methods
The synthesis of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves multiple steps. One common synthetic route includes the reaction of 4,4’-sulfonylbis(4,1-phenylene) with 5-methyl-3-phenylisoxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and may involve catalysts to facilitate the process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides.
Scientific Research Applications
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Mechanism of Action
The mechanism of action of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves its interaction with molecular targets such as enzymes. Its structural similarity to COX2 inhibitors suggests that it may bind to the active site of the enzyme, blocking its activity and reducing inflammation. The specific pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
Comparison with Similar Compounds
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) can be compared with other similar compounds such as:
Valdecoxib: A COX2 inhibitor with a similar structure but different pharmacological properties.
Parecoxib: The parent compound from which 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) is derived.
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Another compound with a sulfonylbis(phenylene) core but different functional groups.
The uniqueness of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) lies in its specific isoxazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H24N2O4S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-methyl-4-[4-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylphenyl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C32H24N2O4S/c1-21-29(31(33-37-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)39(35,36)28-19-15-24(16-20-28)30-22(2)38-34-32(30)26-11-7-4-8-12-26/h3-20H,1-2H3 |
InChI Key |
AUIOWYYONOZNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Origin of Product |
United States |
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